![molecular formula C14H8F2O4 B1422186 3,5-二氟-[1,1'-联苯]-3,4'-二羧酸 CAS No. 1261978-52-2](/img/structure/B1422186.png)
3,5-二氟-[1,1'-联苯]-3,4'-二羧酸
描述
“3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid” is an organic compound that belongs to the class of biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond . The compound has a molecular weight of 248.23 .
Synthesis Analysis
The synthesis of similar difluorinated biphenyl compounds has been achieved through the Suzuki-Miyaura coupling with excellent yields averaging 78% . Protodeboronation of pinacol boronic esters has also been reported as a method for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of “3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid” can be represented by the InChI code: 1S/C14H10F2O2/c15-12-6-11(7-13(16)8-12)10-3-1-2-9(4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) .科学研究应用
分析化学
在分析化学中,该化合物可以用作色谱法或光谱法中的标准品或试剂。其独特的化学结构和性质可用于对复杂混合物中类似化合物的精确定量和鉴定。
这些应用都利用了3,5-二氟-[1,1'-联苯]-3,4'-二羧酸独特的化学结构,证明了该化合物在各个科学研究领域的通用性和潜在影响。 虽然搜索结果没有提供该特定化合物的具体应用,但分析基于类似二氟化有机化合物的通用性质和反应模式 .
作用机制
Target of Action
This compound belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
生化分析
Biochemical Properties
3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides The interaction with dihydroorotate dehydrogenase suggests that 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid may act as an inhibitor, potentially affecting the enzyme’s activity and, consequently, nucleotide synthesis
Cellular Effects
The effects of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid on various cell types and cellular processes are of particular interest. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid can affect gene expression by altering the transcriptional activity of specific genes involved in metabolic processes. These changes in gene expression can lead to alterations in cellular metabolism, impacting the overall function of the cell.
Molecular Mechanism
At the molecular level, 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules such as enzymes and receptors. For example, the compound’s interaction with dihydroorotate dehydrogenase involves binding to the enzyme’s active site, leading to inhibition of its activity . This inhibition can result in decreased production of pyrimidine nucleotides, affecting DNA and RNA synthesis. Additionally, 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is relatively stable under standard laboratory conditions . Prolonged exposure to light or extreme pH conditions can lead to degradation, potentially affecting its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained inhibition of enzyme activity and alterations in gene expression over extended periods.
Dosage Effects in Animal Models
The effects of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily exert its biochemical effects through enzyme inhibition and modulation of gene expression . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes. Threshold effects have been reported, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are subsequently excreted . These metabolic pathways can influence the compound’s bioavailability and overall efficacy. Additionally, 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid may affect metabolic flux and metabolite levels, potentially altering the balance of key metabolic intermediates.
Transport and Distribution
The transport and distribution of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid within cells and tissues are critical for understanding its biochemical effects. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid within tissues can also vary, with higher concentrations observed in organs involved in metabolism and detoxification, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . These targeting signals ensure that 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid reaches its intended site of action, allowing for precise modulation of cellular processes.
属性
IUPAC Name |
4-(3-carboxy-5-fluorophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O4/c15-10-4-8(3-9(5-10)13(17)18)7-1-2-11(14(19)20)12(16)6-7/h1-6H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQUFUDCEOBZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690899 | |
| Record name | 3',5-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-52-2 | |
| Record name | 3',5-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


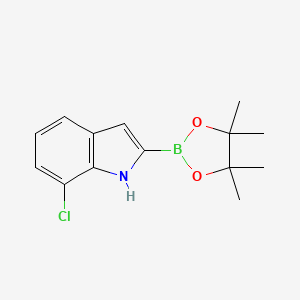

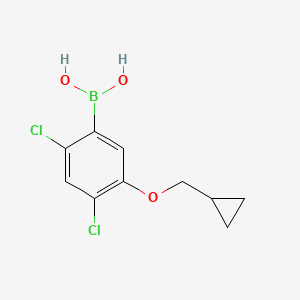
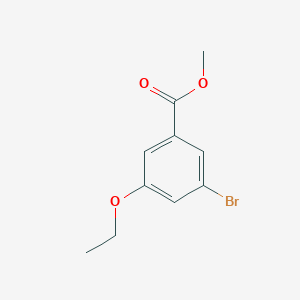
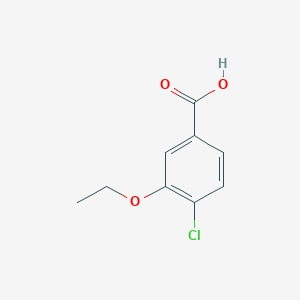

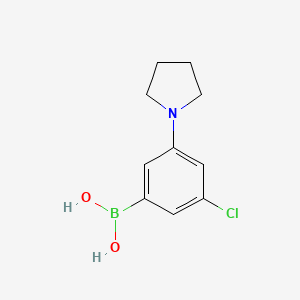

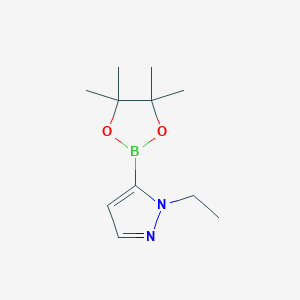




![4,6-Difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1422126.png)
